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Compound of Interest

Compound Name: Anticancer agent 260

Cat. No.: B5850311 Get Quote

Introduction

The designation "Anticancer Agent 260" is not uniquely assigned to a single chemical entity.

Instead, it appears in scientific literature and commercial listings referring to several distinct

therapeutic candidates with diverse mechanisms of action. This technical guide provides a

comprehensive overview of the primary molecules identified under this and similar

nomenclatures, including Cyy260, BMS-986260, and an oxadiazole derivative referred to as

"Anticancer agent 260 (Compound 3g/4d)". Additionally, a biological agent, THEO-260,

currently in clinical trials, is discussed. This document is intended for researchers, scientists,

and professionals in drug development, offering detailed information on the chemical

structures, properties, mechanisms of action, and experimental protocols associated with these

agents.

Cyy260: A Novel JAK2/STAT3 Pathway Inhibitor
Cyy260 is a novel small molecule inhibitor that has demonstrated significant antitumor activity,

particularly in non-small cell lung cancer (NSCLC).[1][2] Its primary mechanism of action

involves the targeted inhibition of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of

Transcription 3 (STAT3) signaling pathway.[1][2]

Properties and Biological Activity of Cyy260
The following table summarizes the key characteristics and in vitro efficacy of Cyy260.
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Property Description Reference

Compound Type Small molecule inhibitor [1][2]

Target Pathway
JAK2/STAT3 signaling

pathway
[1][2]

Therapeutic Area
Non-small cell lung cancer

(NSCLC)
[1][2]

Mechanism of Action
Induces apoptosis and cell

cycle arrest
[1][2]

In Vitro Efficacy (IC50)
7.0 nM (biochemical assay for

JAK2 inhibition)
[1]

Cellular Effects

Inhibits proliferation of NSCLC

cells in a concentration- and

time-dependent manner.

Blocks nuclear translocation of

STAT3.

[1]

Experimental Protocols for Cyy260
1.2.1. Cell Viability Assay (MTT Assay) NSCLC cells were seeded in 96-well plates at a density

of 4000 cells/well.[1] The cells were then treated with varying concentrations of Cyy260

(ranging from 0.01 to 20 µM) for 24, 48, and 72 hours.[1] Following treatment, MTT solution

was added to each well, and the plates were incubated to allow for formazan crystal formation.

The absorbance was measured using a microplate reader to determine the rate of cell survival

and calculate the IC50 value.[1]

1.2.2. Western Blot Analysis To investigate the effect of Cyy260 on the JAK2/STAT3 pathway,

NSCLC cells were treated with different concentrations of the compound (1, 2, and 4 µM).[1]

Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a

membrane. The membrane was then probed with primary antibodies against JAK2, p-JAK2,

STAT3, p-STAT3, and downstream proteins. A secondary antibody conjugated to a detection

enzyme was used for visualization.[1]
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1.2.3. In Vivo Xenograft Tumor Model Animal experiments were conducted using protocols

approved by the relevant institutional animal welfare committee.[1] Subcutaneously

transplanted tumors were established in mice.[1] The mice were then treated with Cyy260 to

assess its in vivo antitumor efficacy by monitoring tumor growth suppression.[1]
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Caption: Cyy260 inhibits the JAK2/STAT3 signaling pathway.

BMS-986260: A Selective TGF-βR1 Kinase Inhibitor
BMS-986260 is a potent, selective, and orally bioavailable inhibitor of the Transforming Growth

Factor-beta Receptor 1 (TGF-βR1).[3][4][5][6] It is being developed as an immuno-oncology

agent.[3]

Chemical and Physical Properties of BMS-986260
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Property Value Reference

IUPAC Name

6-(4-(3-Chloro-4-

fluorophenyl)-1-(2-

hydroxyethyl)-1H-imidazol-5-

yl)imidazo[1,2-b]pyridazine-3-

carbonitrile

[5]

Molecular Formula C18H12ClFN6O [4][5][6]

Molecular Weight 382.78 g/mol [4][5][6]

CAS Number 2001559-19-7 [5]

IC50 (TGF-βR1) 1.6 nM [3][4][5][6]

Selectivity
Highly selective for TGF-βR1

over TGF-βR2 (IC50 > 15 µM)
[4]

Cellular Activity

Inhibits TGF-β mediated

nuclear translocation of

pSMAD2/3 with an IC50 of 350

nM (MINK cells) and 190 nM

(NHLF cells).

[3][4]

Experimental Protocols for BMS-986260
2.2.1. Kinase Inhibition Assay The inhibitory activity of BMS-986260 against TGF-βR1 was

determined using biochemical assays with purified human and mouse enzymes.[4] The

apparent inhibition constant (Kiapp) was measured to quantify the potency of the inhibitor.[4]

2.2.2. Cellular pSMAD Assay Mink lung epithelial (MvLu1) cells or normal human lung

fibroblasts (NHLF) were treated with BMS-986260.[4] The cells were then stimulated with TGF-

β to induce SMAD phosphorylation. The levels of phosphorylated SMAD (pSMAD) were

measured to determine the inhibitory effect of the compound on the signaling pathway.[4]

2.2.3. In Vivo Efficacy Studies The antitumor efficacy of BMS-986260, alone or in combination

with other agents like anti-PD-1 antibodies, was evaluated in murine cancer models, such as

colorectal cancer models.[5] These studies also assessed the compound's effect on

metastasis.[4]
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Visualization of the BMS-986260-Inhibited TGF-β
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Caption: BMS-986260 inhibits the TGF-β signaling pathway.

Anticancer agent 260 (Compound 3g/4d): An
Oxadiazole Derivative
This compound is an orally active anticancer agent belonging to the 2,5-disubstituted 1,3,4-

oxadiazole class of molecules. It has demonstrated inhibitory effects on the proliferation of

several cancer cell lines.

Properties of Anticancer agent 260 (Compound 3g/4d)
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Property Value

Compound Type 2,5-disubstituted 1,3,4-oxadiazole

Molecular Formula C14H11N3O

Molecular Weight 237.26 g/mol

CAS Number 345994-70-9

Biological Activity
Inhibits proliferation of HCT-116, MIA-PaCa2,

and MDA-MB231 cancer cells.

In Vitro Efficacy (IC50)
98.7 µg/mL (HCT-116), 81.0 µg/mL (MIA-

PaCa2), 77.2 µg/mL (MDA-MB231)

Other Activities Anti-inflammatory and analgesic efficacy.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves a multi-step process.[7]

[8][9][10][11] A common method is the cyclodehydration of diacylhydrazine derivatives.[8]

Alternatively, aryl hydrazides can undergo cyclization in the presence of a dehydrating agent

like phosphorus oxychloride with various carboxylic acids to yield the desired 2,5-disubstituted

1,3,4-oxadiazole.[10] Microwave-assisted synthesis has also been employed to improve

reaction times and yields.[10]

General Experimental Workflow for Cell Proliferation
Assay
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Caption: General workflow for a cell proliferation assay.

THEO-260: An Oncolytic Immunotherapy
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THEO-260 is a novel oncolytic immunotherapy currently under investigation in clinical trials for

the treatment of advanced-stage platinum-resistant ovarian cancer.[12][13][14][15][16] Unlike

the other agents discussed, THEO-260 is a biological agent, specifically an oncolytic

adenovirus, designed to selectively target and destroy cancer cells.[14][15][16]

Key Features of THEO-260
Feature Description Reference

Agent Type
Oncolytic adenovirus

(Immunotherapy)
[14][15]

Target Indication
Platinum-resistant ovarian

cancer (PROC)
[12][13][14]

Mechanism of Action

Enters and kills cancer cells

and cancer-associated cells

within the tumor.

[14][15]

Clinical Trials

Phase I/IIa trials are ongoing

(OCTOPOD-IV and

OCTOPOD-IP).

[12][13][15]

Routes of Administration
Intravenous (IV) and

Intraperitoneal (IP)
[13]
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Caption: Logical progression of a clinical trial.

Summary and Conclusion
The term "Anticancer Agent 260" and its variations encompass a range of therapeutic

candidates with distinct chemical structures and mechanisms of action. This guide has
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provided a detailed technical overview of four such agents:

Cyy260: A small molecule inhibitor of the JAK2/STAT3 pathway with potential for treating

NSCLC.

BMS-986260: A selective TGF-βR1 inhibitor being developed as an immuno-oncology agent.

Anticancer agent 260 (Compound 3g/4d): An oxadiazole derivative with cytotoxic activity

against several cancer cell lines.

THEO-260: An oncolytic adenovirus in clinical development for ovarian cancer.

For researchers and drug development professionals, it is crucial to recognize the specific

identity of the "Anticancer Agent 260" being referenced in any given context to access the

correct and relevant scientific data. The information compiled in this guide serves as a

foundational resource for understanding the properties and potential applications of these

diverse anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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